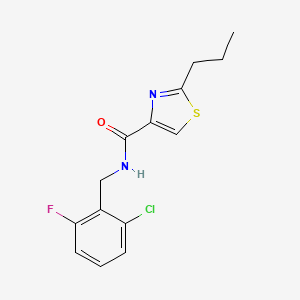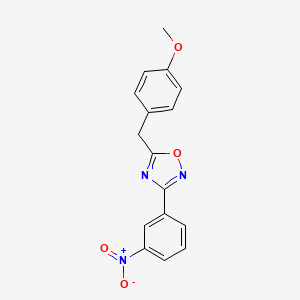
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole, also known as DMPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole for lab experiments is its high potency and selectivity, which allows for the precise modulation of various signaling pathways and enzymes. However, 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole is also associated with certain limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole, including the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the development of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole-based drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole in humans.
Méthodes De Synthèse
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole can be synthesized using a multi-step process that involves the reaction of 2,6-dimethoxypyridine-3-carbaldehyde with 1-methyl-1H-indazole-3-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole.
Applications De Recherche Scientifique
5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. In neuropharmacology, 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been found to exhibit significant neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. In cancer research, 5-(2,6-dimethoxypyridin-3-yl)-1-methyl-1H-indazole has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
5-(2,6-dimethoxypyridin-3-yl)-1-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18-13-6-4-10(8-11(13)9-16-18)12-5-7-14(19-2)17-15(12)20-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUWWFAMJYSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=C(N=C(C=C3)OC)OC)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)
![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)



![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)
![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)
![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)